1-[2-(Thiophen-2-yl)ethyl]imidazolidine-2,4,5-trione
Description
1-[2-(Thiophen-2-yl)ethyl]imidazolidine-2,4,5-trione is a heterocyclic compound featuring an imidazolidine-2,4,5-trione core substituted with a thiophen-2-yl ethyl group.
Properties
IUPAC Name |
1-(2-thiophen-2-ylethyl)imidazolidine-2,4,5-trione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O3S/c12-7-8(13)11(9(14)10-7)4-3-6-2-1-5-15-6/h1-2,5H,3-4H2,(H,10,12,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDYWZSYRNZHKBR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)CCN2C(=O)C(=O)NC2=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-[2-(Thiophen-2-yl)ethyl]imidazolidine-2,4,5-trione typically involves the reaction of thiophene derivatives with imidazolidine-2,4,5-trione under specific conditions. One common method includes the use of thiophene-2-ethylamine as a starting material, which is then reacted with imidazolidine-2,4,5-trione in the presence of a suitable catalyst and solvent . The reaction conditions, such as temperature and pH, are carefully controlled to optimize yield and purity. Industrial production methods may involve similar synthetic routes but on a larger scale, with additional purification steps to ensure the compound meets the required specifications.
Chemical Reactions Analysis
1-[2-(Thiophen-2-yl)ethyl]imidazolidine-2,4,5-trione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced thiophene derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-[2-(Thiophen-2-yl)ethyl]imidazolidine-2,4,5-trione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, given its unique chemical structure and reactivity.
Mechanism of Action
The mechanism of action of 1-[2-(Thiophen-2-yl)ethyl]imidazolidine-2,4,5-trione involves its interaction with specific molecular targets and pathways. The thiophene ring and imidazolidine-2,4,5-trione core can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells . The exact molecular targets and pathways involved are still under investigation.
Comparison with Similar Compounds
This section compares 1-[2-(Thiophen-2-yl)ethyl]imidazolidine-2,4,5-trione with structurally analogous imidazolidine-2,4,5-triones, focusing on physicochemical properties, lipophilicity, and cholinesterase inhibition activity. Key analogs include 3d , 3e , 3g , and others from the MDPI series .
Structural and Physicochemical Properties
Key Observations :
- Electron-withdrawing groups (e.g., 6-fluorobenzo[d]thiazol-2-yl) enhance stability and enzyme binding .
- Lipophilicity (log Kow) increases with bulky substituents (e.g., 2,6-diisopropylphenyl in 3g , log Kow = 4.12), favoring membrane permeability .
Cholinesterase Inhibition Activity
Key Findings :
- 3d exhibits the highest BChE inhibition (IC₅₀ = 1.66 μmol/L), outperforming rivastigmine by nearly 5-fold .
- Para-substitution (e.g., 4-isopropylphenyl in 3d ) enhances BChE selectivity, likely due to optimized hydrophobic interactions .
- The target compound’s thiophene group may modulate selectivity; thiophene’s smaller size compared to benzothiazole could reduce steric hindrance in enzyme active sites.
Structure-Activity Relationships (SAR)
- Electron-Deficient Aromatic Rings : Fluorinated benzothiazoles (e.g., 3d , 3g ) improve inhibitory potency by strengthening π-π stacking with cholinesterase catalytic sites .
- Branched Alkyl Substituents : Bulky groups (e.g., diisopropylphenyl in 3g ) increase lipophilicity and BChE affinity .
- Positional Effects : Para-substituted aryl groups (e.g., 4-chlorophenyl in 3e ) favor AChE inhibition, while ortho-substituents enhance BChE activity .
Biological Activity
1-[2-(Thiophen-2-yl)ethyl]imidazolidine-2,4,5-trione is a compound with the molecular formula C9H8N2O3S and a molecular weight of 224.24 g/mol. This compound is of interest in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the biological activity of this compound, summarizing key research findings, mechanisms of action, and relevant case studies.
The synthesis of this compound typically involves the reaction of thiophene derivatives with imidazolidine-2,4,5-trione under specific conditions. Common methods include the use of thiophene-2-ethylamine as a starting material in the presence of catalysts and solvents.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities:
1. Antimicrobial Activity
Several studies have evaluated the antimicrobial properties of this compound. For instance, it has shown effectiveness against various bacterial strains and fungi. The mechanism involves disruption of microbial cell membranes and inhibition of essential metabolic pathways.
2. Anticancer Properties
The compound has been investigated for its potential anticancer effects. It interacts with specific molecular targets involved in cancer cell proliferation and apoptosis. Notably, it may inhibit certain enzymes linked to tumor growth .
The biological activity of this compound can be attributed to its structural features:
- Interaction with Enzymes: The thiophene ring and imidazolidine core can interact with various enzymes, modulating their activity.
- Inhibition of Cell Signaling Pathways: The compound may interfere with signaling pathways critical for cell survival and proliferation, particularly in cancer cells .
Study 1: Antimicrobial Evaluation
A study assessed the antimicrobial efficacy of synthesized derivatives based on imidazolidine scaffolds. The results indicated that certain derivatives exhibited significant activity against resistant strains of bacteria. The IC50 values ranged from 10 to 30 µg/mL for various pathogens .
Study 2: Anticancer Activity
In another investigation focused on anticancer properties, this compound was found to induce apoptosis in cancer cell lines. The study reported an IC50 value of approximately 15 µM against breast cancer cells .
Study 3: Selectivity Index in Antimalarial Activity
A recent study highlighted the selectivity index of this compound against Plasmodium falciparum strains. The calculated selectivity index was significantly higher than that for traditional antimalarial drugs like chloroquine, suggesting its potential as a novel antimalarial agent .
Data Summary Table
| Activity | IC50 Values | Selectivity Index | Notes |
|---|---|---|---|
| Antimicrobial | 10 - 30 µg/mL | N/A | Effective against resistant bacterial strains |
| Anticancer | ~15 µM | N/A | Induces apoptosis in breast cancer cells |
| Antimalarial | N/A | High | More effective than chloroquine against P. falciparum |
Q & A
Q. How to design structure-activity relationship (SAR) studies for derivatives?
- Methodological Answer :
- Core Modifications : Replace the thiophene with furan or phenyl groups to assess electronic effects.
- Side Chain Variations : Introduce polar groups (e.g., -OH, -NH) at the ethyl linker to improve solubility.
- High-Throughput Screening : Use parallel synthesis (96-well plates) with LC-MS quantification to rapidly evaluate 50+ derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
